

Spectroscopic Analysis of 6-Amino-3-bromo-2-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 6-Amino-3-bromo-2-methylpyridine

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **6-Amino-3-bromo-2-methylpyridine**. Given the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on available data, detailed experimental protocols, and predictive analysis based on structurally related compounds.

Molecular Structure and Properties

- IUPAC Name: **6-Amino-3-bromo-2-methylpyridine**
- Molecular Formula: $C_6H_7BrN_2$
- Molecular Weight: 187.04 g/mol
- CAS Number: 42753-71-9

Vibrational Spectroscopy: FTIR and Raman Data

Vibrational spectroscopy provides valuable information about the functional groups and overall molecular structure. For **6-Amino-3-bromo-2-methylpyridine**, both Fourier-Transform Infrared (FTIR) and Raman spectroscopic data are available, offering complementary insights into its vibrational modes.

Table 1: Summary of Available Vibrational Spectroscopy Data

Spectroscopic Technique	Data Availability	Key Expected Vibrational Modes
FTIR Spectroscopy	3 spectra available on SpectraBase[1]	N-H stretching (amino group), C-H stretching (methyl and aromatic), C=C and C=N stretching (pyridine ring), C-N stretching, C-Br stretching, and various bending vibrations.
Raman Spectroscopy	1 spectrum available on SpectraBase[1]	Ring breathing modes of the pyridine ring, symmetric N-H stretching, C-H stretching, and other vibrations complementary to IR absorption.

Predicted FTIR Spectral Data

Based on the functional groups present in **6-Amino-3-bromo-2-methylpyridine**, the following characteristic infrared absorption bands are expected:

- $\sim 3450\text{-}3300\text{ cm}^{-1}$: Asymmetric and symmetric N-H stretching vibrations of the primary amine group.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching vibrations.
- $\sim 2980\text{-}2850\text{ cm}^{-1}$: Aliphatic C-H stretching vibrations of the methyl group.
- $\sim 1640\text{-}1590\text{ cm}^{-1}$: C=C and C=N stretching vibrations of the pyridine ring.
- $\sim 1620\text{-}1560\text{ cm}^{-1}$: N-H scissoring (bending) vibration of the amino group.
- $\sim 1380\text{ cm}^{-1}$: Symmetric C-H bending of the methyl group.
- $\sim 1300\text{-}1200\text{ cm}^{-1}$: Aromatic C-N stretching vibration.

- $\sim 1100\text{-}1000\text{ cm}^{-1}$: C-Br stretching vibration.

Predicted Raman Spectral Data

The Raman spectrum is expected to be dominated by vibrations of the pyridine ring and the methyl group. Key predicted Raman shifts include:

- $\sim 3070\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 2925\text{ cm}^{-1}$: Symmetric C-H stretching of the methyl group.
- $\sim 1610\text{ cm}^{-1}$ and $\sim 1580\text{ cm}^{-1}$: Pyridine ring stretching modes.
- $\sim 1000\text{ cm}^{-1}$: Ring breathing mode, characteristic of the pyridine ring.
- $\sim 650\text{ cm}^{-1}$: C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental NMR data for **6-Amino-3-bromo-2-methylpyridine** is not readily available. However, by analyzing the spectra of its isomers and related substituted pyridines, we can predict the expected chemical shifts and coupling patterns.

Table 2: Comparative ^1H NMR Data of Isomeric Aminobromomethylpyridines

Compound	Solvent	Chemical Shift (ppm) and Multiplicity
6-Amino-3-bromo-2-methylpyridine (Predicted)	CDCl_3	$\delta \sim 7.4$ (d, 1H, H-4), ~ 6.3 (d, 1H, H-5), ~ 4.5 (br s, 2H, NH_2), ~ 2.4 (s, 3H, CH_3)
2-Amino-3-bromo-6-methylpyridine	-	No data available
2-Amino-5-bromo-4-methylpyridine	-	No data available

¹H NMR Prediction: The proton spectrum of **6-Amino-3-bromo-2-methylpyridine** is expected to show two doublets in the aromatic region corresponding to the two coupled protons on the pyridine ring. A broad singlet for the amino protons and a sharp singlet for the methyl protons are also anticipated.

Table 3: Comparative ¹³C NMR Data of Isomeric Aminobromomethylpyridines

Compound	Solvent	Chemical Shift (ppm)
6-Amino-3-bromo-2-methylpyridine (Predicted)	CDCl ₃	δ ~158 (C6), ~150 (C2), ~140 (C4), ~110 (C5), ~105 (C3), ~24 (CH ₃)
2-Amino-3-bromo-6-methylpyridine	-	No data available
2-Amino-5-bromo-4-methylpyridine	-	No data available

¹³C NMR Prediction: The carbon spectrum is predicted to show six distinct signals. The carbon atoms attached to the nitrogen and bromine atoms (C6, C2, and C3) will have their chemical shifts significantly influenced by these heteroatoms. The methyl carbon will appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for **6-Amino-3-bromo-2-methylpyridine**

Ionization Method	Predicted m/z Values	Fragmentation Pattern
Electron Ionization (EI)	186/188 ([M] ⁺), corresponding to the bromine isotopes (⁷⁹ Br/ ⁸¹ Br)	Loss of Br, loss of CH ₃ , loss of HCN, and other characteristic pyridine ring fragmentations.

Prediction: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio).

Experimental Protocols

FTIR Spectroscopy (Thin Solid Film Method)

- Dissolve a small amount (a few milligrams) of **6-Amino-3-bromo-2-methylpyridine** in a volatile organic solvent (e.g., dichloromethane or acetone).
- Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
- Place the salt plate in the sample holder of the FTIR spectrometer.
- Acquire the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$, with a sufficient number of scans for a good signal-to-noise ratio.
- Perform a background scan with a clean, empty salt plate and subtract it from the sample spectrum.

Raman Spectroscopy

- Place a small amount of the solid **6-Amino-3-bromo-2-methylpyridine** sample onto a microscope slide or into a capillary tube.
- Position the sample under the objective of the Raman microscope.
- Focus the laser beam onto the sample. A low laser power should be used initially to avoid sample degradation.
- Acquire the Raman spectrum over the desired spectral range (e.g., $3500\text{--}100\text{ cm}^{-1}$). The acquisition time and number of accumulations should be optimized to obtain a high-quality spectrum.
- Calibrate the spectrometer using a known standard (e.g., a silicon wafer).

NMR Spectroscopy

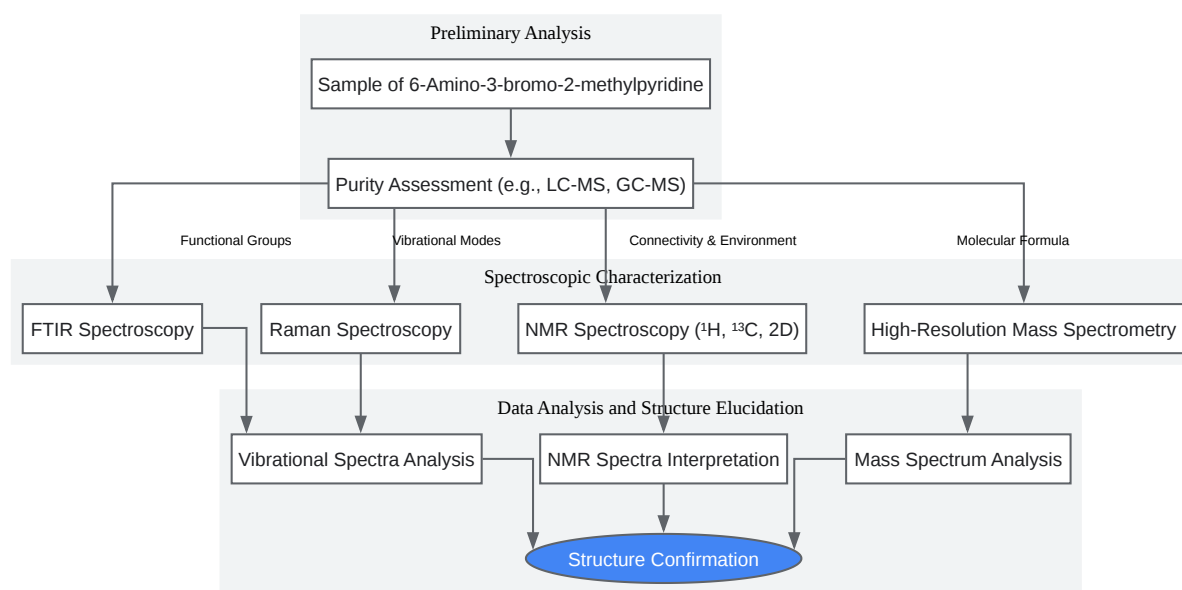
- Dissolve approximately 5-10 mg of **6-Amino-3-bromo-2-methylpyridine** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Acquire the ^1H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
- Acquire the ^{13}C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C . Proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (Electron Ionization)

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.
- Heat the probe to volatilize the sample into the ion source.
- Ionize the gaseous molecules using a standard electron energy of 70 eV.
- Scan the desired mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel substituted pyridine, such as **6-Amino-3-bromo-2-methylpyridine**.



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Caption: Workflow for the spectroscopic identification of **6-Amino-3-bromo-2-methylpyridine**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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